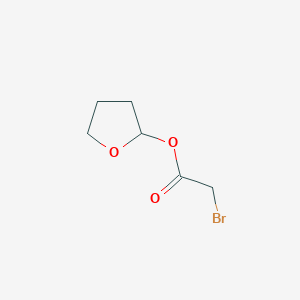
Oxolan-2-yl bromoacetate
Cat. No. B8501694
Key on ui cas rn:
87966-94-7
M. Wt: 209.04 g/mol
InChI Key: CYTJRAIBXCYVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04513004
Procedure details


The glycolic acid derivative is obtained by reacting 6.95 g (0.05 mol) of bromoacetic acid and 2.80 g (0.4 mol) of 2,3-dihydrofuran at room temperature in the absence of moisture, and stirring the mixture after 5 hours (bromoacetic acid is converted quantitatively). This reaction solution was employed in the following synthesis step, without isolation. The glycolic acid derivative has the formula: ##STR6##





Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)CO.[Br:6][CH2:7][C:8]([OH:10])=[O:9].[O:11]1[CH:15]=[CH:14][CH2:13][CH2:12]1>>[O:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[O:9][C:8](=[O:10])[CH2:7][Br:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.95 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This reaction solution was employed in the following synthesis step, without isolation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(CCC1)OC(CBr)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
